molecular formula C9H11NS B13521614 5,6,7,8-Tetrahydroquinoline-2-thiol

5,6,7,8-Tetrahydroquinoline-2-thiol

Cat. No.: B13521614
M. Wt: 165.26 g/mol
InChI Key: PQIRTBUCJACOHR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-2-thiol is a useful research compound. Its molecular formula is C9H11NS and its molecular weight is 165.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-quinoline-2-thione

InChI

InChI=1S/C9H11NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11)

InChI Key

PQIRTBUCJACOHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=S)N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,6,7,8 Tetrahydroquinoline 2 Thiol

Strategic Approaches to the 5,6,7,8-Tetrahydroquinoline (B84679) Core Structure

Constructing the 5,6,7,8-tetrahydroquinoline ring system, where the benzene (B151609) ring of quinoline (B57606) is saturated, is a key challenge. This is often achieved through the reduction of the corresponding quinoline.

Catalytic Hydrogenation of Quinoline and Substituted Quinoline Precursors

Catalytic hydrogenation is a primary method for the synthesis of 5,6,7,8-tetrahydroquinolines from quinolines. nih.gov This process typically involves the reduction of the benzenoid part of the quinoline ring system, which can be challenging due to the aromaticity of the ring.

The selective hydrogenation of the benzene ring in quinoline to yield 5,6,7,8-tetrahydroquinoline, while leaving the pyridine (B92270) ring intact, is a significant synthetic challenge. Most conventional hydrogenation catalysts preferentially reduce the pyridine ring to give 1,2,3,4-tetrahydroquinoline (B108954). researchgate.netthieme-connect.com However, specific protocols have been developed to achieve the desired regioselectivity.

A method for the regioselective reduction of acetamido-substituted quinolines has been described, where the hydrogenation of the benzene ring is favored, followed by hydrolysis of the acetamide (B32628) group to produce amino-5,6,7,8-tetrahydroquinolines. nih.gov Furthermore, a dearomative strategy has been developed for the regioselective hydroboration of quinolines at the 5,8-positions, which can then be further functionalized. nih.gov Another approach involves a HAT (Hydrogen Atom Transfer)-promoted hydrosilylation under photoirradiation, which allows for the semireduction of quinolines. acs.orgnih.gov

Supported gold nanoparticles on titanium dioxide have been shown to catalyze the chemoselective hydrogenation of the heterocyclic ring in quinolines, leaving various functional groups on the benzene ring untouched. acs.orgnih.gov Conversely, ruthenium complexes with specific chiral diphosphine ligands can selectively hydrogenate the carbocyclic ring of quinolines, yielding 5,6,7,8-tetrahydro products with high chemoselectivity. researchgate.net

The choice of catalyst and reaction conditions is paramount in directing the hydrogenation of quinoline to the desired 5,6,7,8-tetrahydroquinoline product.

Nickel Catalysts: A two-stage reaction using a nickel catalyst has been patented for the production of 5,6,7,8-tetrahydroquinoline. google.com The first stage is conducted at a lower temperature (100-180°C) and higher hydrogen pressure (10-150 kg/cm ²), followed by a second stage at a higher temperature (200-250°C) and lower pressure (1-10 kg/cm ²). google.com

Cobalt Catalysts: A heterogeneous cobalt-based catalyst, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, effectively hydrogenates quinolines to 1,2,3,4-tetrahydroquinolines. thieme-connect.com However, for some substituted quinolines, the formation of the 5,6,7,8-tetrahydroquinoline isomer has been observed. thieme-connect.com

Gold Catalysts: Gold nanoparticles supported on materials like TiO₂ can catalyze the hydrogenation of quinolines under mild conditions, even at room temperature. nih.gov These catalysts show excellent chemoselectivity, leaving sensitive functional groups like halogens, ketones, and olefins intact. acs.orgnih.gov

Ruthenium Catalysts: Homogeneous ruthenium complexes, particularly with chiral diphosphine ligands like SKP, have demonstrated high chemoselectivity for the hydrogenation of the carbocyclic ring of quinolines to give 5,6,7,8-tetrahydro-products. researchgate.net

Manganese Catalysts: A manganese PN3 pincer catalyst has been utilized for the synthesis of tetrahydroquinolines through a "borrowing hydrogen" methodology, which involves the transfer hydrogenation from an alcohol. nih.govacs.org

Catalyst SystemProduct(s)Key FeaturesReference
Nickel5,6,7,8-TetrahydroquinolineTwo-stage temperature and pressure process. google.com
Co(OAc)₂·4H₂O / ZnMainly 1,2,3,4-THQ, some 5,6,7,8-THQ observedHeterogeneous, in-situ prepared catalyst. thieme-connect.com
Au/TiO₂1,2,3,4-TetrahydroquinolineHigh chemoselectivity, mild conditions. acs.orgnih.gov
Ru-SKP complex5,6,7,8-Tetrahydro-productsHigh chemoselectivity for carbocycle reduction. researchgate.net
Manganese PN3 Pincer1,2,3,4-TetrahydroquinolinesBorrowing hydrogen methodology from alcohols. nih.govacs.org

Multicomponent and Tandem Reactions for Tetrahydroquinoline Ring Formation

Multicomponent reactions (MCRs) and tandem (or domino/cascade) reactions offer efficient and atom-economical pathways to complex molecular structures like tetrahydroquinolines from simple starting materials in a single operation. nih.govnih.gov

The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known MCR for synthesizing tetrahydroquinolines. nih.govresearchgate.net This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. nih.gov Tandem reactions, which involve a sequence of intramolecular reactions, are also employed. nih.gov For instance, a one-pot tandem reaction driven by a bifunctional catalyst (Pd@UiO-66) involving a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization has been developed for the synthesis of tetrahydroquinolines. osti.govrsc.orgrsc.org Another approach is a gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation. organic-chemistry.org

Chiral Synthesis and Asymmetric Preparation of Tetrahydroquinoline Scaffolds

The development of enantioselective methods for the synthesis of chiral tetrahydroquinolines is of great interest due to their importance in pharmaceuticals. acs.orgacs.org Direct asymmetric hydrogenation of quinolines is a powerful strategy. acs.org Iridium catalysts, in particular, have been used effectively for this purpose. acs.orgacs.org For example, an Ir-catalyzed asymmetric hydrogenation of quinolines has been developed where both enantiomers of the chiral tetrahydroquinoline product can be obtained with high yields and enantioselectivities by simply changing the reaction solvent. acs.orgacs.org

Another strategy involves the use of chiral Brønsted acids as catalysts. For instance, a chiral phosphoric acid can catalyze the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral tetrahydroquinolines from their aromatic quinoline precursors. While direct asymmetric hydrogenation to yield 5,6,7,8-tetrahydroquinoline-2-thiol (B6205948) is not extensively detailed in the provided literature, the principles of asymmetric hydrogenation of the quinoline core are well-established and can be applied to appropriately substituted precursors.

The catalytic hydrogenation of quinoline itself can lead to either 1,2,3,4-tetrahydroquinoline or 5,6,7,8-tetrahydroquinoline, depending on the catalyst and reaction conditions. For instance, a method for synthesizing 5,6,7,8-tetrahydroquinoline involves the catalytic hydrogenation of quinoline using a palladium catalyst, followed by an isomerization reaction at elevated temperatures. google.com This process highlights the feasibility of selectively hydrogenating the benzene ring of the quinoline system.

For the asymmetric synthesis of substituted tetrahydroquinolines, various chiral catalysts have been developed. Chiral phosphoric acids have been successfully employed as catalysts for the enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminochalcones via a dehydrative cyclization followed by asymmetric reduction with a Hantzsch ester. organic-chemistry.org Another approach involves a gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation, which provides tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org Rhodium-thiourea complexes have also been shown to be effective for the asymmetric hydrogenation of quinoxalines, a related heterocyclic system, suggesting their potential applicability to quinolines. nih.gov

A general strategy for obtaining chiral 5,6,7,8-tetrahydroquinoline derivatives often involves the resolution of a racemic precursor or the use of a chiral starting material. For example, the chiral synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) has been achieved through the dynamic kinetic resolution of the corresponding 8-hydroxy precursor using Candida antarctica lipase. nih.gov Similarly, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been synthesized from the racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) via lipase-catalyzed resolution. nih.gov These chiral amines can then serve as valuable synthons for further derivatization.

The table below summarizes various catalytic systems used for the synthesis of tetrahydroquinoline derivatives, which could be adapted for the synthesis of chiral this compound precursors.

Catalyst SystemSubstrateProductKey Features
Pd catalystQuinoline5,6,7,8-TetrahydroquinolineTwo-step process involving hydrogenation and isomerization. google.com
Chiral Phosphoric Acid / Hantzsch Ester2-Aminochalcones2-Substituted TetrahydroquinolinesEnantioselective synthesis via dehydrative cyclization and asymmetric reduction. organic-chemistry.org
Gold Catalyst / Chiral PhosphateN-Aryl PropargylaminesTetrahydroquinolinesTandem hydroamination/asymmetric transfer hydrogenation. organic-chemistry.org
Rhodium-Thiourea ComplexQuinoxalinesTetrahydroquinoxalinesHighly enantioselective hydrogenation. nih.gov
Candida antarctica Lipase(±)-5,6,7,8-Tetrahydroquinolin-8-ol(R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-olKinetic resolution of a racemic alcohol. nih.gov

Introduction and Functionalization of the 2-Thiol Moiety

The introduction of a thiol group at the C2 position of the 5,6,7,8-tetrahydroquinoline ring is a key step in the synthesis of the target compound. This can be achieved through direct thiolation methods or by conversion from other sulfur-containing precursors. Once introduced, the thiol group offers a versatile handle for further functionalization.

Direct thiolation methods can be employed to introduce the thiol group. While specific examples for this compound are not abundant, general principles of aromatic thiolation can be considered.

A more versatile and widely used approach for forming carbon-sulfur bonds is the thiol-ene reaction, which involves the addition of a thiol to an alkene. wikipedia.org This reaction can proceed via either a radical or a Michael addition pathway, typically resulting in an anti-Markovnikov product. wikipedia.org The radical-mediated thiol-ene reaction is often initiated by light or a radical initiator and is known for its high efficiency and stereoselectivity. wikipedia.orgresearchgate.net This method could be applied to a 5,6,7,8-tetrahydroquinoline precursor bearing an alkene functionality at the C2 position.

Similarly, the thiol-yne reaction, the addition of a thiol to an alkyne, provides access to vinyl sulfides. wikipedia.org This reaction can also be initiated by radicals or catalyzed by various metals. wikipedia.org The resulting vinyl sulfide (B99878) can be a valuable intermediate for further transformations. The thiol-yne reaction is considered a "click" reaction due to its high yields, stereoselectivity, and rapid reaction rates. acs.org

The table below outlines the key features of thiol-ene and thiol-yne reactions.

ReactionMechanismKey FeaturesPotential Application
Thiol-EneRadical or Michael AdditionHigh yield, stereoselectivity, anti-Markovnikov addition. wikipedia.orgAddition of a thiol to a C2-alkenyl-5,6,7,8-tetrahydroquinoline.
Thiol-YneRadical or Metal-CatalyzedForms vinyl sulfides, considered a "click" reaction. wikipedia.orgacs.orgAddition of a thiol to a C2-alkynyl-5,6,7,8-tetrahydroquinoline.

An alternative to direct thiolation is the conversion of a thioacetate (B1230152) or another sulfur-containing group into a thiol. Thioacetates can serve as stable precursors that can be deprotected under specific conditions to reveal the free thiol. However, the lability of the thioacetate group under even weakly basic conditions can lead to side reactions, such as acetyl migration and disulfide formation. nih.gov The presence of a thiol can catalyze the intramolecular migration of an acetyl group from an adjacent acetylated hydroxyl group. nih.gov To suppress these side reactions, the acidity or basicity of the reaction medium can be carefully controlled. For instance, the addition of acetic anhydride (B1165640) can inhibit the formation of free thiols by re-acetylating them. nih.gov

The synthesis of thiol derivatives from alcohols can be achieved through a two-step process involving the formation of a thioester intermediate. acs.org For example, esterification with S-trityl protected thioacetic acid, followed by removal of the trityl protecting group, can yield the desired thiol. nih.gov

Another approach involves the reaction of a lithiated tetrahydroquinoline derivative with an appropriate sulfur-containing electrophile. For instance, the reaction of 8-lithio-5,6,7,8-tetrahydroquinolines with trimethylsilyl (B98337) isothiocyanate, followed by mild hydrolysis, provides a convenient route to 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. rsc.org A similar strategy could potentially be adapted for the synthesis of the 2-thiol derivative.

The thiol group is a highly versatile functional group that can undergo a variety of transformations, allowing for the synthesis of a wide range of derivatives. The high nucleophilicity of the thiolate anion makes it an excellent participant in nucleophilic substitution and addition reactions. acs.org

Thiol-disulfide exchange is a common reaction of thiols, leading to the formation of disulfides. chimicatechnoacta.ru This process can be mediated by redox agents and can be used to form both symmetrical and unsymmetrical disulfides. chimicatechnoacta.ru

The thiol group can also be alkylated, acylated, or arylated to introduce various substituents. Furthermore, the thiol-ene and thiol-yne reactions, as mentioned previously, are powerful tools for the functionalization of thiols by reacting them with molecules containing double or triple bonds. wikipedia.orgwikipedia.org This allows for the introduction of a wide array of functionalities, including those that can be used for bioconjugation or the synthesis of polymers and materials. researchgate.netnih.gov

Synthesis of Substituted and Derivatized this compound Analogues

The synthesis of substituted and derivatized analogs of this compound can be achieved by employing the synthetic methodologies described above on appropriately substituted precursors. The tetrahydroquinoline ring system is a common structural motif in many biologically active natural products and therapeutic agents, making the development of synthetic routes to its derivatives a key area of research. researchgate.net

One-pot multicomponent reactions offer an efficient approach to constructing substituted tetrahydroquinoline skeletons. For example, a four-component tandem reaction has been developed for the synthesis of substituted 5,6,7,8-tetrahydroquinolines in moderate to good yields. researchgate.net

The direct derivatization of the tetrahydroquinoline core through transition-metal-catalyzed reactions provides another avenue for accessing substituted analogs. beilstein-journals.org For instance, methods for the halogenation, acetoxylation, and carbonylation of tetraphenylene, a related polycyclic aromatic hydrocarbon, have been developed, suggesting that similar strategies could be applied to the tetrahydroquinoline system. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 5,6,7,8 Tetrahydroquinoline 2 Thiol

Reactivity of the Thiol Group

The thiol group is the primary center of reactivity in 5,6,7,8-tetrahydroquinoline-2-thiol (B6205948). Its chemical transformations are diverse, encompassing nucleophilic attacks, redox processes, and alkylation reactions. These reactions are fundamental to the synthesis of more complex molecules derived from this heterocyclic thiol.

Nucleophilic Reactivity of the Thiolate Anion

The hydrogen atom of the thiol group is acidic, and its removal by a base generates the corresponding thiolate anion. This anion is a potent nucleophile, readily participating in a variety of addition and substitution reactions.

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgresearchgate.net These reactions are known for their high yields, stereoselectivity, and rapid reaction rates. wikipedia.org They can be initiated by radicals or catalyzed by nucleophiles.

In the context of this compound, the thiolate anion can act as the nucleophile in a thiol-yne reaction, attacking an alkyne to form a vinyl sulfide (B99878). wikipedia.org This reaction is a cornerstone of click chemistry and finds applications in polymerization and the synthesis of complex molecules like dendrimers. wikipedia.org The radical-initiated version of the thiol-ene reaction has been utilized to synthesize four- to eight-membered rings and even macrocycles. wikipedia.org The regiochemistry of these cycloadditions is influenced by substituent effects and reaction conditions. wikipedia.org

The thiol-yne reaction, in particular, can proceed through a monoaddition, resulting in a mixture of (E/Z)-alkene isomers, or through a diaddition to form either a 1,2-disulfide or a 1,1-dithioacetal. wikipedia.org Various catalysts, including radical initiators like AIBN and metal complexes, can facilitate these transformations. wikipedia.org

Reaction TypeReactantsProductKey Features
Thiol-Ene Thiol, AlkeneThioetherHigh yield, stereoselective, anti-Markovnikov addition. wikipedia.org
Thiol-Yne Thiol, AlkyneAlkenyl sulfideCan undergo mono- or di-addition. wikipedia.org

The Thiol-Michael addition is a conjugate addition reaction where a thiolate anion adds to an α,β-unsaturated carbonyl compound. srce.hr This reaction is a highly efficient method for forming carbon-sulfur bonds. srce.hr The reaction can be catalyzed by bases or nucleophiles. researchgate.netrsc.org In the base-catalyzed mechanism, the base abstracts a proton from the thiol to generate the highly nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. researchgate.netnih.gov

The rate and yield of the Thiol-Michael addition are influenced by several factors, including the concentration and pKa of the thiol, the nature of the Michael acceptor, and the reaction solvent and pH. researchgate.net For instance, the reaction proceeds rapidly at a basic pH. nih.gov

The nucleophilic thiolate anion of this compound can react with electrophilic carbonyl compounds. While specific examples with this particular thiol are not detailed in the provided search results, the general reactivity pattern of thiols suggests it would react with carbonyls.

Furthermore, thiols are known to react with isocyanates. This reaction can be catalyzed by a base, which deprotonates the thiol to form the more reactive thiolate. rsc.org The thiolate then attacks the electrophilic carbon of the isocyanate group. rsc.org

Redox Chemistry and Disulfide Formation

The thiol group of this compound can undergo oxidation to form a disulfide bond. This conversion is a redox reaction where the thiol is oxidized. libretexts.orglibretexts.org The formation of disulfide linkages is a crucial process in various biological systems and materials science. chemrxiv.orgchemrxiv.org

The oxidation of thiols to disulfides can be achieved using various oxidizing agents. masterorganicchemistry.com A notable "redox-click chemistry" approach utilizes sulfonyl fluorides as potent and selective oxidants for this transformation. chemrxiv.orgchemrxiv.org This method is characterized by its high efficiency, broad applicability, and simple reaction conditions. chemrxiv.orgchemrxiv.org The process is generally insensitive to the reaction medium and oxygen. chemrxiv.org

Disulfide bonds can also be formed through a disulfide exchange reaction, which involves the reaction of a thiol with an existing disulfide. This is an S_N2-like process where sulfur atoms act as both nucleophile and leaving group. libretexts.orglibretexts.org

ReactionReactantsProductKey Features
Thiol Oxidation Two thiol moleculesDisulfideRedox reaction, can be achieved with various oxidizing agents. libretexts.orglibretexts.orgmasterorganicchemistry.com
Disulfide Exchange Thiol, DisulfideNew Thiol, New DisulfideS_N2-like mechanism. libretexts.orglibretexts.org

Thioether Formation and Alkylation Reactions

Thioethers, also known as sulfides, can be synthesized through the alkylation of thiols. This reaction typically involves the treatment of a thiol with an alkyl halide in the presence of a strong base. masterorganicchemistry.comjmaterenvironsci.com The base deprotonates the thiol to form the thiolate anion, which then acts as a nucleophile in an S_N2 reaction with the alkyl halide. masterorganicchemistry.com

The formation of thioethers is a common and important transformation in organic synthesis. jmaterenvironsci.com Besides the classic Williamson-type synthesis, other methods for thioether formation include conjugate addition to activated alkenes and radical processes like thiol-ene/yne reactions. acsgcipr.org

Reactions of the 5,6,7,8-Tetrahydroquinoline (B84679) Ring System

The reactivity of the 5,6,7,8-tetrahydroquinoline ring system can be broadly categorized into reactions occurring on the heteroaromatic part and transformations involving the saturated carbocyclic portion.

Substitution Reactions on the Heteroaromatic Ring

The heteroaromatic pyridine (B92270) ring in quinoline (B57606) and its derivatives is generally less reactive towards electrophilic substitution than the fused benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur on the quinoline nucleus, they preferentially take place on the carbocyclic ring at positions 5 and 8, where the stability of the cationic intermediate is greater. quimicaorganica.org For this compound, the presence of the electron-donating thiol group at the 2-position, which exists in tautomeric equilibrium with the thione form, can influence the reactivity of the heteroaromatic ring.

Nucleophilic substitution reactions on the quinoline ring are also possible, particularly at positions 2 and 4, which are activated by the nitrogen atom. In the case of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue, nucleophilic substitution of the 4-chloro group has been demonstrated with various nucleophiles, including thiols. mdpi.com While direct studies on this compound are limited, it is plausible that the thiol group could be displaced by strong nucleophiles under certain conditions, or that it could direct the substitution of other groups on the heteroaromatic ring.

Transformations Involving the Saturated Carbocyclic Ring

The saturated carbocyclic ring of this compound is amenable to various transformations. One notable reaction is the deprotonation at the 2-position using a strong base like n-butyllithium, followed by quenching with an electrophile. This strategy has been successfully employed for the synthesis of 2,2-disubstituted tetrahydroquinolines from 2-aryl-N-Boc-tetrahydroquinolines, proceeding with retention of configuration. nih.gov This approach offers a pathway to introduce substituents at the carbon atom adjacent to the nitrogen.

Furthermore, the synthesis of 8-substituted 5,6,7,8-tetrahydroquinolines has been achieved through reactions involving the saturated ring. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been prepared from the corresponding 8-hydroxy precursors, which are synthesized via kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol. nih.gov The synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides has also been reported, starting from the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines. rsc.org

The formation of the saturated ring itself is a key transformation. The synthesis of 5,6,7,8-tetrahydroquinoline can be achieved through the catalytic hydrogenation of quinoline, followed by an isomerization reaction. google.com

Ring-Opening and Ring-Closing Reactions

Ring-closing reactions are fundamental to the synthesis of the 5,6,7,8-tetrahydroquinoline scaffold. Various synthetic strategies have been developed to construct this heterocyclic system. researchgate.net For instance, the synthesis of substituted 5,6,7,8-tetrahydroquinolines can be achieved through a modified Kröhnke pyridine synthesis, which is a four-component tandem reaction. researchgate.net

While specific ring-opening reactions for this compound are not extensively documented, the stability of the aromatic pyridine ring suggests that harsh conditions would be required to cleave the heterocyclic ring. In related systems, ring-chain tautomerism has been observed, for example in 2-(3-tosyl-1,2,3,4-tetrahydroquinazolin-2-yl)quinolin-8-ol, where the equilibrium can be influenced by metal coordination.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms provides a deeper understanding of the chemical reactivity of this compound and its derivatives. While specific mechanistic studies on this compound are limited, insights can be drawn from related systems.

For instance, the deprotonation and electrophilic quench of N-Boc-2-aryltetrahydroquinolines have been investigated using DFT studies. These studies suggest that the regioselectivity of the electrophilic attack can be influenced by subtle changes in the structure of the organolithium intermediate. nih.gov

The mechanism of thiol addition to quinones has also been studied, revealing a free-radical chain mechanism for the addition of thiols to o-quinones. nih.gov This is in contrast to the typical nucleophilic addition mechanism and highlights the potential for radical pathways in reactions involving thiols.

Coordination Chemistry and Catalytic Applications of 5,6,7,8 Tetrahydroquinoline 2 Thiol Ligands

Ligand Design and Metal Complexation Strategies

Synthesis and Characterization of Metal Complexes

There is no available literature detailing the synthesis of metal complexes incorporating 5,6,7,8-tetrahydroquinoline-2-thiol (B6205948) as a ligand. Consequently, characterization data, such as spectroscopic and crystallographic analyses of such complexes, are also absent.

Applications in Asymmetric Catalysis

Asymmetric Transfer Hydrogenation (ATH)

No studies were found that investigate the use of this compound-based metal complexes as catalysts for Asymmetric Transfer Hydrogenation (ATH) reactions.

Other Enantioselective Transformations

There is no documented use of this specific ligand or its metal complexes in any other enantioselective transformations.

Catalyst Design and Optimization

Due to the lack of application data, there are no reports on the design or optimization of catalysts based on this compound for any specific chemical reactions.

While research exists for other isomers and derivatives of the tetrahydroquinoline scaffold, such as 8-amino- and 8-hydroxy-5,6,7,8-tetrahydroquinolines, which have been successfully used as ligands in catalysis, this information is not applicable to the specific 2-thiol isomer requested. nih.govmdpi.comresearchgate.net Similarly, information on the related but structurally distinct compound 5,6,7,8-tetrahydro-quinazoline-2-thiol is not relevant.

Role in Polymerization Catalysis

There is currently no available research data to substantiate the role of this compound or its corresponding ligands in the field of polymerization catalysis.

Advanced Research in Biological and Biomedical Sciences: Mechanistic and Molecular Investigations of 5,6,7,8 Tetrahydroquinoline 2 Thiol

Molecular Interactions with Identified Biological Targets

The therapeutic potential of a compound is intimately linked to its ability to interact with specific biological molecules, thereby modulating their function. For 5,6,7,8-Tetrahydroquinoline-2-thiol (B6205948) and its derivatives, research has focused on understanding these interactions at a molecular level, particularly concerning enzyme inhibition and receptor binding. These studies are crucial for elucidating the mechanisms of action and for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Studies (e.g., tyrosine kinase inhibition, DNA gyrase interaction)

Derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have demonstrated inhibitory activity against several key enzymes implicated in disease pathogenesis. nih.gov

Tyrosine Kinase Inhibition:

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. rsc.org Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. rsc.org Certain 5-anilinoquinazoline derivatives, which share a core quinoline (B57606) structure, have been shown to be effective VEGFR-2 kinase inhibitors with IC50 values in the submicromolar range. rsc.org For instance, compound 6f, a 1-aryl, 3-aryl-disubstituted urea (B33335) quinazoline, exhibited an IC50 of 12.0 nM against VEGFR-2. rsc.org

RET (Rearranged during transfection) is another receptor tyrosine kinase whose aberrant activity is linked to several types of cancer. nih.gov Molecular docking studies have been employed to investigate the potential of 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives to inhibit the RET enzyme. nih.gov These studies predict the binding affinity and interaction patterns of the compounds within the enzyme's active site. For example, two compounds, designated as compound 3 and 7 in a recent study, were predicted to bind to the RET enzyme with binding energies of -5.2 and -5.6 kcal/mol, respectively. nih.gov While these values suggest inhibitory potential, they are less potent than the standard inhibitor alectinib, which has a binding energy of -7.2 kcal/mol. nih.gov

CompoundTarget EnzymeIC50 / Binding EnergyReference
Compound 6fVEGFR-212.0 nM rsc.org
Compound 3RET-5.2 kcal/mol nih.gov
Compound 7RET-5.6 kcal/mol nih.gov
Alectinib (standard)RET-7.2 kcal/mol nih.gov

DNA Gyrase Interaction:

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govmdpi.com This makes it an attractive target for antibacterial agents. nih.gov Quinolone drugs are a well-known class of DNA gyrase inhibitors. nih.govnih.gov The interaction between quinolones and DNA gyrase often involves specific residues within the GyrA subunit, such as Serine 83 and Aspartate 87. nih.govnih.gov Mutations at these sites can confer resistance to quinolone drugs. nih.gov While direct studies on this compound's interaction with DNA gyrase are not extensively detailed in the provided context, the broader class of quinoline derivatives has a well-established history of targeting this enzyme. nih.gov The formation of a stable complex between the drug, DNA gyrase, and DNA is a critical step in the inhibitory mechanism, which can physically block the progression of the DNA replication machinery. nih.gov

Receptor Binding and Modulation Studies

The interaction of compounds with cellular receptors is a fundamental aspect of pharmacology. While specific receptor binding studies for this compound are not explicitly detailed in the provided search results, the general class of tetrahydroquinoline derivatives has been investigated for its interaction with various receptors. The binding of a ligand to a receptor can either activate or inhibit the receptor's function, leading to a cascade of downstream cellular events. The nature of these interactions, including binding affinity and conformational changes induced in the receptor, are key determinants of the compound's biological activity.

Cellular Mechanistic Pathways

Understanding how a compound affects cellular processes is critical to unraveling its mechanism of action. For 5,6,7,8-tetrahydroquinoline derivatives, research has delved into their impact on fundamental cellular pathways, including cell cycle progression, mitochondrial function, and the generation of reactive oxygen species.

Modulation of Cell Cycle Progression in In Vitro Systems

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some 5,6,7,8-tetrahydroisoquinoline derivatives have been shown to interfere with cell cycle progression in cancer cell lines. nih.gov For example, a specific derivative, referred to as compound 3, was found to cause cell cycle arrest at the G2/M phase in HEPG2 (human liver cancer) cells. nih.gov This arrest prevents the cells from entering mitosis and dividing, ultimately leading to a 50-fold increase in apoptosis (programmed cell death) in this cell line. nih.gov This demonstrates a potent anti-proliferative effect mediated through the modulation of the cell cycle.

Induction of Mitochondrial Membrane Depolarization

Mitochondria are not only the powerhouses of the cell but also play a crucial role in regulating cell death pathways. The mitochondrial membrane potential is essential for ATP production and mitochondrial integrity. nih.gov A decrease in this potential, known as depolarization, is often a key event in the initiation of apoptosis. The accumulation of certain lipophilic cations within the mitochondria can lead to the dissipation of the membrane potential. nih.gov This depolarization can inhibit mitochondrial respiration, leading to a decrease in ATP synthesis and the release of pro-apoptotic factors from the mitochondria into the cytosol, ultimately triggering cell death.

Pathways of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While they are natural byproducts of cellular metabolism, an imbalance leading to excessive ROS levels results in oxidative stress, which can damage cellular components like DNA, proteins, and lipids. nih.govbas.bg The thiol group (-SH) in cysteine residues of proteins is a key sensor and target of ROS. nih.gov The oxidation of thiols can lead to the formation of disulfide bonds and other modifications that alter protein structure and function. nih.gov The interaction of various thiols with ROS is a complex process. bas.bgmdpi.com Some studies have shown that the oxidation of thiols can be catalyzed by certain molecules and is accompanied by the production of ROS. mdpi.com This interplay between thiols and ROS is crucial in cellular signaling and in the response to oxidative stress. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivation for Bioactive Analogues

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of investigation for the development of new therapeutic agents. While direct and extensive SAR studies on this compound itself are limited in publicly available research, valuable insights can be derived from the analysis of closely related bioactive analogues. These analogues, which include variations in the core tetrahydroquinoline scaffold and substitutions at various positions, provide a framework for understanding the structural requirements for biological activity.

Research into the antiproliferative effects of tetrahydroquinolinone derivatives, which feature a carbonyl group at the 2-position instead of a thiol, offers significant clues. A series of 3-substituted-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-ones has been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.gov One of the most potent compounds identified was 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, which demonstrated significant cytotoxicity towards colon and lung cancer cells. nih.gov This suggests that bulky aromatic substituents at the 3-position can enhance antiproliferative activity. The mechanism of action for this promising analogue was found to involve the induction of cell cycle arrest at the G2/M phase, ultimately leading to apoptosis through both intrinsic and extrinsic pathways. nih.gov

Further modifications to the tetrahydroquinoline scaffold have revealed the importance of substitutions at other positions. For instance, in a study of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, the presence of trifluoromethyl and morpholine (B109124) moieties was found to significantly enhance selectivity and potency. researchgate.netmdpi.com This highlights the potential for improving the therapeutic index of tetrahydroquinoline-based compounds through strategic functionalization.

Investigations into chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives have underscored the significance of the substituent at the 2-position and the stereochemistry of the molecule. nih.gov The introduction of a methyl group at the 2-position, in combination with various substituents at the 8-amino group, resulted in compounds with notable antiproliferative activity against a panel of cancer cell lines. nih.gov This indicates that even small alkyl groups at the 2-position can influence the biological profile of the tetrahydroquinoline core.

A recent 2024 study on the synthesis and anticancer activity of 5,6,7,8-tetrahydroisoquinoline-3(2H)-thione derivatives provides particularly relevant insights due to the presence of a thione group, which is structurally related to the thiol of the target compound. nih.gov In this series, various substitutions were made to the thione group and other parts of the tetrahydroisoquinoline ring. The results showed that these compounds exhibited moderate to strong anticancer activity against lung and breast cancer cell lines. nih.gov For example, the starting material, 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, and its S-substituted derivatives displayed significant cytotoxic effects. nih.gov This suggests that the sulfur-containing functional group is a key pharmacophore and that its derivatization can modulate anticancer activity.

The following data tables summarize the structure-activity relationships for some of these bioactive analogues of this compound.

Table 1: SAR of Tetrahydroquinolin-2-one Analogues as Antiproliferative Agents nih.gov

CompoundR1R2R3R4Cell LineIC50 (µM)
Analogue A HPhenyl1-NaphthylmethylHA549 (Lung)5.2 ± 0.4
Analogue B HPhenylBenzylHA549 (Lung)> 50
Analogue C H4-Chlorophenyl1-NaphthylmethylHA549 (Lung)7.8 ± 0.6
Analogue D HPhenylHHA549 (Lung)> 50

Data derived from a study on tetrahydroquinolinone derivatives. nih.gov

Table 2: SAR of 5,6,7,8-Tetrahydroisoquinoline-3(2H)-thione Analogues as Anticancer Agents nih.gov

CompoundR (at sulfur)Cell Line (Lung, A549)IC50 (µg/mL)Cell Line (Breast, MCF-7)IC50 (µg/mL)
Thione 1 HA54915.32MCF-718.45
Thioether 2 -CH2CONH2A54910.11MCF-712.63
Thioether 3 -CH2COOEtA54922.54MCF-725.19
Thioether 4 -CH(CN)PhA54912.87MCF-715.78

Data derived from a study on tetrahydroisoquinoline-thione derivatives. nih.gov

The nature of the substituent at the 2-position (thiol, thione, or carbonyl) is a critical determinant of biological activity.

Bulky aromatic groups at the 3-position can enhance antiproliferative effects.

Substitutions at various other positions on the tetrahydroquinoline ring, including the incorporation of morpholine and trifluoromethyl groups, can improve potency and selectivity.

The stereochemistry of the molecule can play a significant role in its biological activity.

Derivatization of the sulfur-containing functional group in thione analogues modulates anticancer activity, indicating the importance of this moiety.

These findings provide a solid foundation for the rational design of novel and more potent this compound derivatives for therapeutic applications.

Advanced Analytical and Spectroscopic Methodologies for 5,6,7,8 Tetrahydroquinoline 2 Thiol

Chromatographic Separation and Quantitative Detection Techniques

Chromatographic techniques are essential for isolating 5,6,7,8-Tetrahydroquinoline-2-thiol (B6205948) from complex mixtures and for its precise quantification. The methodologies employed are tailored to the specific physicochemical properties of the thiol group and the quinoline (B57606) core.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for the analysis of thiol compounds. Since thiols like this compound are not naturally fluorescent, a derivatization step is required prior to analysis. diva-portal.org This involves reacting the thiol group with a fluorescent labeling agent to create a highly fluorescent derivative that can be easily detected.

Commonly used derivatizing agents for thiols include 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene (TMMB-Br) and 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole (MIPBO). nih.govresearchgate.net The reaction creates a stable, fluorescent product that can be separated from other components using a reversed-phase HPLC column, typically a C8 or C18. Isocratic elution is often sufficient for separating multiple thiol derivatives within a single run. nih.gov Detection is achieved by exciting the derivative at its maximum excitation wavelength and monitoring the emission at the corresponding wavelength, providing low limits of detection often in the nanomolar (nM) range. nih.gov

Table 1: Representative HPLC Conditions for Thiol Analysis via Fluorescent Derivatization

ParameterConditionSource
Column Reversed-Phase C8 nih.gov
Mobile Phase Isocratic Elution (e.g., Acetonitrile/Water mixture) nih.gov
Derivatization Reagent TMMB-Br nih.gov
Excitation Wavelength ~505 nm nih.gov
Emission Wavelength ~525 nm nih.gov
Limit of Detection 0.2 nM to 0.8 nM nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and quantifying volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis provides detailed information on its molecular weight and fragmentation pattern, which serves as a chemical fingerprint.

The mass spectrum of the parent structure, 5,6,7,8-tetrahydroquinoline (B84679), is characterized by significant fragment ions at M-1, M-15, M-16, and M-28. cdnsciencepub.com The M-28 peak, corresponding to the loss of ethylene (B1197577) via a retro-Diels-Alder fragmentation, is a distinctive feature of the 5,6,7,8-isomer. cdnsciencepub.com For the 2-thiol derivative, the fragmentation pattern would be expected to include these core fragments, along with additional ions resulting from the cleavage of the C-S bond and rearrangements involving the thiol group. In some cases, derivatization may be employed to improve chromatographic properties and achieve better resolution, particularly for resolving enantiomers of related chiral tetrahydroisoquinolines. nih.govscirp.org

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

m/z ValueProposed FragmentBasis of Prediction
163 [M]⁺ (Molecular Ion)C₉H₁₁NS⁺
162 [M-H]⁺Loss of a hydrogen atom
135 [M-C₂H₄]⁺Retro-Diels-Alder fragmentation cdnsciencepub.com
130 [M-SH]⁺Loss of the thiol group

Novel Chromatographic Methods for Thiol Analysis

Recent advancements in chromatography offer enhanced selectivity and sensitivity for thiol analysis. One such approach is the use of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) after a thiol-specific derivatization. researchgate.net For instance, derivatization with 4,4′-dithiodipyridine (DTDP) produces characteristic product ions that can be used for targeted screening of thiols in complex samples using precursor ion or neutral loss scans. researchgate.net This method allows for the discovery and identification of previously unknown thiols. unipd.it

Another innovative technique involves unique column chemistries, such as in BIST™ (Bridge Ion Separation Technology) chromatography. sielc.com This method can be used to separate charged or polar compounds that are challenging to retain on traditional reversed-phase columns. For quinoline derivatives, this could provide an alternative separation mechanism, offering high selectivity and resolution. sielc.com These advanced methods, often combined with high-resolution mass spectrometry, are invaluable for comprehensive thiol profiling in various matrices. researchgate.netnih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The most notable would be the S-H stretching vibration, which typically appears as a weak band around 2550 cm⁻¹. rsc.orgmdpi.com However, due to thione-thiol tautomerism, the compound may exist predominantly in the thione form (quinoline-2(1H)-thione), in which case a strong C=S stretching band would be observed around 1100-1250 cm⁻¹ instead of the S-H stretch. Other key bands include C-H stretching from the aliphatic and aromatic portions (~2800-3100 cm⁻¹), C=N and C=C stretching from the aromatic ring (~1500-1600 cm⁻¹), and CH₂ bending vibrations (~1465 cm⁻¹). mdpi.comiosrjournals.org IR spectra for the parent compound, 5,6,7,8-tetrahydroquinoline, are available for comparison. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for detecting non-polar bonds. The C-S stretching vibration, typically found in the 650-700 cm⁻¹ region, often gives a more distinct signal in Raman spectra than in IR. rsc.org The symmetric vibrations of the aromatic ring are also generally strong in Raman spectra. Analysis of the Raman and IR spectra of related quinoline derivatives, supported by Density Functional Theory (DFT) calculations, has enabled the unambiguous assignment of key vibrational modes. researchgate.netnih.gov

Table 4: Key Vibrational Frequencies for this compound

Functional Group/VibrationTechniqueExpected Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (Thione form) IR/Raman3100-3300Medium-Strong
Aromatic C-H Stretch IR/Raman3000-3100Medium
Aliphatic C-H Stretch IR/Raman2850-2960Strong
S-H Stretch (Thiol form) IR/Raman~2550Weak (often not observed) mdpi.com
C=C / C=N Stretch IR/Raman1500-1620Strong
CH₂ Scissoring IR~1465Medium mdpi.com
C=S Stretch (Thione form) IR/Raman1100-1250Strong
C-S Stretch (Thiol form) Raman650-700Medium rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is anticipated to follow pathways characteristic of both the tetrahydroquinoline core and the thiol substituent. The tetrahydroquinoline ring system itself is relatively stable. chemicalbook.comnist.gov However, the presence of the thiol group introduces specific cleavage patterns.

Key fragmentation pathways for this compound likely involve:

Loss of a hydrogen atom: Leading to a stable [M-H]+ ion.

Loss of the thiol group (•SH): Resulting in a fragment corresponding to the tetrahydroquinoline cation.

Ring fragmentation: The saturated portion of the tetrahydroquinoline ring can undergo cleavage, typically involving the loss of ethylene (C2H4) fragments through a retro-Diels-Alder reaction, a common pattern for cyclohexene-containing structures.

Thione-thiol tautomerism: Like other heterocyclic thiols, this compound can exist in equilibrium with its tautomeric form, 5,6,7,8-Tetrahydroquinoline-2(1H)-thione. This equilibrium can influence the fragmentation pattern, with the thione form potentially undergoing characteristic losses of sulfur-containing fragments. researchgate.netsapub.org

The fragmentation pattern can be complex, but detailed analysis of the resulting ions provides unequivocal structural confirmation. libretexts.orgmiamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure/Loss Significance
[M]+ Molecular Ion Confirms the molecular weight of the compound.
[M-H]+ Loss of a hydrogen radical Indicates a common initial fragmentation step.
[M-S]+ Loss of a sulfur atom Suggests the presence of a thiol/thione group.
[M-SH]+ Loss of the thiol radical Identifies the thiol substituent.

Electrochemical and Colorimetric Detection Methods for Thiol Moieties

The thiol group in this compound is a reactive moiety that can be targeted for detection using highly sensitive electrochemical and colorimetric methods. mdpi.comnih.gov These techniques are often employed for quantifying thiols in various matrices.

Electrochemical Detection: Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, can be used for the direct detection of thiols. nih.gov These techniques rely on the oxidation of the thiol group at the surface of a modified electrode. For instance, gold nanoparticle-modified electrodes have been shown to facilitate the oxidation of heterocyclic compounds, producing a well-defined analytical signal. abechem.com The oxidation peak current is typically proportional to the concentration of the thiol, allowing for quantitative analysis. The choice of electrode material, pH, and supporting electrolyte are critical parameters that must be optimized to achieve high sensitivity and selectivity.

Colorimetric Detection: Colorimetric methods provide a visual and often rapid means of detecting thiol compounds. These methods are based on a chemical reaction between the thiol and a specific chromogenic reagent, which results in a distinct color change that can be quantified using a spectrophotometer. google.com

Several reagents are available for the colorimetric detection of thiols:

Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) reacts with thiols to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance around 412 nm. This is a widely used method for thiol quantification. northeastern.edu

Chromene Derivatives: Certain chromene-based probes have been developed that exhibit a color change from colorless to yellow upon reaction with thiols, providing a sensitive and selective detection method. nih.gov

Pyridine-based Reagents: Reagents like 2,2'-dithiobis-(5-nitropyridine) react with thiols to produce a thione derivative that has a characteristic absorption spectrum in both the UV and visible ranges, manifesting as a yellow color. google.com

These methods offer practical approaches for the detection and quantification of this compound, particularly in applications where monitoring its presence or reaction is crucial.

Table 2: Selected Methods for Thiol Moiety Detection

Method Principle Reagent/System Observable Change
Electrochemical Oxidation of the thiol group at an electrode surface. Gold Nanoparticle-Modified Electrode Generation of an oxidation peak current. abechem.com
Colorimetric Chemical reaction leading to a colored product. Ellman's Reagent (DTNB) Formation of a yellow product. northeastern.edu
Colorimetric Nucleophilic attack by the thiol on the reagent. 7-nitro-2,3-dihydro-1H-cyclopenta[b]chromen-1-one Color change from colorless to yellow. nih.gov

Computational and Theoretical Investigations of 5,6,7,8 Tetrahydroquinoline 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating molecular properties at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. It is instrumental in determining molecular geometries, vibrational frequencies, and energies of different isomers. For a molecule like 5,6,7,8-tetrahydroquinoline-2-thiol (B6205948), DFT can be used to calculate quantum-molecular descriptors that shed light on its reactivity. arabjchem.org

Studies on related quinoline (B57606) derivatives have employed DFT to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity, and to generate Average Local Ionization Energy (ALIE) surfaces to predict sites susceptible to electrophilic and nucleophilic attacks. arabjchem.org For instance, modifications to the basic quinoline structure, such as the addition of hydroxyl or methyl groups, have been shown to alter the electronic properties, thereby influencing the molecule's interaction with its environment. arabjchem.org These calculations are crucial for comparing the stability of different potential isomers and for providing a theoretical foundation for observed chemical behavior.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for a Generic Quinoline Derivative

Descriptor Description Typical Application
Total Energy The total electronic energy of the molecule in a specific conformation. Used to compare the relative stability of different isomers or tautomers.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the tendency to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to the chemical reactivity and stability of the molecule.

This table is illustrative and shows the types of data generated from DFT calculations.

An essential aspect of the chemistry of 2-mercaptoquinolines is the existence of thiol-thione tautomerism. The this compound molecule can exist in equilibrium between the thiol form (containing a C=N bond in the ring and an external S-H group) and the thione form (containing an N-H bond in the ring and an external C=S group).

DFT studies on other heterocyclic systems, such as 2-(2-mercaptophenyl)-1-azaazulene and derivatives of 1,2,4-triazole, have demonstrated that the relative stability of these tautomers can be profoundly influenced by the molecular environment, such as the solvent. nih.goveurekaselect.com Theoretical calculations can predict the thermodynamic and kinetic parameters of this equilibrium. For many related compounds, the thione tautomer is found to be more stable, particularly in the gas phase. nih.gov Spectroscopic results from studies on similar compounds often suggest the dominance of the thione form in the solid state, while evidence of thiol-thione tautomerism may appear in solution. eurekaselect.com Computational analysis helps to assign vibrational modes and interpret experimental spectra, confirming the presence and stability of each tautomer. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. The process involves placing the ligand into the binding site of the protein and scoring the different poses based on factors like intermolecular forces, providing an estimate of the binding affinity.

While docking studies specifically for this compound are not available, numerous studies have been performed on related tetrahydroquinoline and quinoline derivatives against various protein targets. For example, tetrahydroquinoline derivatives have been docked into the active site of a hypothetical protein from Mycobacterium tuberculosis (Rv0216_A) to explore their potential as antitubercular agents. researchgate.net In other work, quinoline-based compounds have been successfully docked into the ATP-binding sites of targets like HIV reverse transcriptase and various kinases, where the quinoline nitrogen often forms a key hydrogen bond with the hinge region of the enzyme. mdpi.comnih.gov These studies help identify crucial amino acid residues involved in binding and guide the rational design of more potent inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for a Quinoline Derivative with a Protein Kinase Target

Ligand Target Protein Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Compound X EGFR Kinase -10.5 Met793 Hydrogen Bond
Leu718 Hydrophobic
Val726 Hydrophobic
Compound Y ATM Kinase -9.8 Gln2533 Hydrogen Bond

This table is a generalized representation based on docking studies of various quinoline derivatives against protein kinase targets. mdpi.comnih.gov It illustrates the typical output of a molecular docking experiment.

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and protein and the persistence of key intermolecular interactions.

MD simulations have been used extensively to validate the docking poses of various quinoline and tetrahydroquinoline inhibitors. mdpi.comnih.gov For instance, simulations of quinoline-based inhibitors bound to EGFR/VEGFR-2 and telomerase have helped confirm the stability of the interactions predicted by docking and identified key residues crucial for maintaining the complex. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation to ensure the system reaches equilibrium and the ligand remains stably bound in the active site. nih.govresearchgate.net These simulations provide a more dynamic and realistic view of the binding event than static docking poses alone.

In Silico Prediction of Activity Spectra (PASS) for Potential Biological Activities

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict a wide range of biological activities for a given molecule based on its structure. The program compares the structure of the input molecule to a large database of known bioactive compounds and calculates the probability of it being active (Pa) or inactive (Pi) for various biological functions.

While a PASS analysis for this compound is not documented, the method has been applied to other hydroquinoline derivatives to guide experimental studies. nih.gov In one such study, PASS was used to predict the pharmacological activities of newly synthesized heterocyclic compounds containing a hydroquinoline scaffold. The predictions suggested potential as gluconate 2-dehydrogenase inhibitors, as well as antiallergic, antiasthmatic, and antiarthritic agents. nih.gov Such predictions are valuable for prioritizing which compounds to synthesize and test in biological assays, thereby streamlining the drug discovery process.

Table 3: Example of PASS-Predicted Biological Activities for Substituted Hydroquinoline Derivatives

Predicted Activity Probability to be Active (Pa)
Gluconate 2-dehydrogenase (acceptor) inhibitor 0.85 - 0.87
Progesterone antagonist 0.61 - 0.82
Antiallergic > 0.50
Antiasthmatic > 0.50

This table is based on published PASS prediction data for various hydroquinoline derivatives and serves as an example of the output from a PASS analysis. nih.gov

Emerging Applications and Future Research Directions for 5,6,7,8 Tetrahydroquinoline 2 Thiol

Advanced Materials Science Applications

The unique molecular structure of 5,6,7,8-Tetrahydroquinoline-2-thiol (B6205948) and its derivatives makes them valuable candidates for the development of new materials with tailored properties.

Organic Semiconductors and Optoelectronic Devices

Derivatives of 5,6,7,8-Tetrahydroquinoline (B84679) (THQ) have shown potential in the field of materials science, particularly for creating organic semiconductors and optoelectronic devices. nbinno.com The electronic and photophysical properties exhibited by some THQ derivatives make them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. nbinno.com The core structure of THQ can be functionalized to fine-tune these properties, paving the way for the design of new and more efficient organic electronic materials. The development of crosslinkable organic semiconductors is a promising strategy to enhance the stability and solvent resistance of these devices, which is crucial for their practical application. rsc.org

Device Type Potential Application of THQ Derivatives
Organic Light-Emitting Diodes (OLEDs)Emitter or transport layer materials
Organic Solar Cells (OSCs)Donor or acceptor materials in the active layer
Organic Field-Effect Transistors (OFETs)Semiconductor channel material

Adsorbents for Environmental Remediation

The thiol group in this compound provides a reactive site that can potentially bind to heavy metal ions. This characteristic suggests its utility as a functional monomer for the synthesis of polymers or as a coating on solid supports for the development of novel adsorbents. These materials could be employed for the removal of toxic heavy metals from wastewater, contributing to environmental remediation efforts. The design of such adsorbents would focus on maximizing the surface area and the accessibility of the thiol binding sites.

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. Thiols are known to participate in various self-assembly processes, including the formation of self-assembled monolayers on metal surfaces and the creation of complex three-dimensional architectures through disulfide bond formation. nsf.gov

The this compound molecule, with its combination of a rigid heterocyclic core and a flexible thiol group, presents opportunities for designing unique self-assembling systems. These systems could form intricate nanostructures with potential applications in areas such as catalysis, sensing, and drug delivery. The self-assembly can be directed by a combination of hydrogen bonding, π-π stacking interactions involving the quinoline (B57606) ring, and metal-thiolate coordination.

Green Chemistry Approaches in Synthesis and Application

Modern chemical synthesis is increasingly focused on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of tetrahydroquinolines has been a subject of interest in this context, with researchers exploring more environmentally friendly methods.

Catalyst-free and organocatalytic methods for the synthesis of tetrahydroquinoline derivatives are being developed to avoid the use of transition metals and harsh solvents. researchgate.net For instance, one-pot multicomponent reactions represent a sustainable approach to synthesizing related compounds like 5,6,7,8-Tetrahydroquinazolin-2(thio)-ones, achieving high yields in short reaction times through mechanochemical methods. doaj.org A patented method for synthesizing 5,6,7,8-tetrahydroquinoline itself highlights a continuous process that reduces material loss and energy consumption. google.com These green approaches can be adapted for the synthesis of this compound and its derivatives, making their production more sustainable.

Green Chemistry Principle Application in THQ Synthesis
Atom EconomyOne-pot multicomponent reactions maximize the incorporation of starting materials into the final product.
Use of Safer Solvents and AuxiliariesDevelopment of solvent-free or water-based synthetic routes.
Design for Energy EfficiencyMechanochemical methods (grinding) and catalytic processes that operate at lower temperatures. doaj.orggoogle.com
CatalysisUse of organocatalysts and recyclable heterogeneous catalysts to improve efficiency and reduce waste. researchgate.net

Development of Novel Chemical Probes and Research Tools

Thiol-containing compounds are crucial in the development of chemical probes for detecting various analytes and studying biological processes. The reactivity of the thiol group allows for its use in sensing applications, particularly for the detection of biologically relevant species.

The this compound scaffold can be incorporated into the design of new fluorescent or colorimetric probes. The quinoline moiety can act as a fluorophore, and its photophysical properties could be modulated upon the reaction of the thiol group with a target analyte. Such probes could be designed for the detection of electrophilic species, reactive oxygen species, or specific metal ions. The development of thiol-based probes is an active area of research, with a focus on improving selectivity and sensitivity for applications in cellular imaging and diagnostics. nih.govresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for introducing a thiol group into the 5,6,7,8-tetrahydroquinoline scaffold, and how can experimental conditions be optimized?

  • The synthesis of thiol-functionalized tetrahydroquinolines often involves nucleophilic substitution or metal-catalyzed thiolation. For example, the oxidation of 5,6,7,8-tetrahydroquinoline to its N-oxide (using oxone/TlOAc/PhI in water-acetonitrile) enables subsequent functionalization . To introduce a thiol group at position 2, one-pot reactions with thiourea or Lawesson’s reagent under inert conditions (e.g., N₂ atmosphere) may be employed. Reaction optimization should focus on temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/C for C–S bond formation). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm.

Q. How can the crystal structure of 5,6,7,8-tetrahydroquinoline-2-thiol be determined, and what challenges arise in hydrogen bonding analysis?

  • Single-crystal X-ray diffraction is the gold standard. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) typically yields R factors < 0.06 . For the 2-thiol derivative, disorder in the thiol group may require restrained refinement. Hydrogen bonding between the thiol (–SH) and adjacent heteroatoms (e.g., N-oxide oxygen) can stabilize the lattice. In related structures, O–H⋯O and C–H⋯O interactions contribute to packing stability, with bond distances of 2.70–2.90 Å . Use SHELXL for refinement and Mercury for visualization.

Advanced Research Questions

Q. How does the thiol group at position 2 influence catalytic hydrogenation selectivity in quinoline derivatives?

  • The electron-withdrawing nature of the thiol group increases the electron deficiency of the pyridine ring, favoring hydrogenation of the benzene ring over the pyridine moiety. In studies with Ru single-atom catalysts (SACs), selectivity for 1,2,3,4-tetrahydroquinoline (py-THQ) vs. 5,6,7,8-tetrahydroquinoline (bz-THQ) reached 100% vs. 79%, respectively, due to steric and electronic effects . For 2-thiol derivatives, DFT calculations (B3LYP/6-31G*) can predict adsorption energies on metal surfaces to rationalize selectivity trends.

Q. What computational strategies are effective in modeling the bioactivity of this compound derivatives?

  • Quantitative Structure-Activity Relationship (QSAR) models using Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) correlate thiol group parameters (Hammett σ, molar refractivity) with biological activity. For antimalarial FTIs, descriptors like logP and topological polar surface area (TPSA) are critical . Validate models with leave-one-out cross-validation (Q² > 0.6) and external test sets. Molecular docking (AutoDock Vina) can further assess binding to targets like C5a receptors, where the thiol group may form disulfide bonds with cysteine residues .

Q. How do steric effects of the 2-thiol substituent impact the Boekelheide rearrangement in tetrahydroquinoline derivatives?

  • The Boekelheide rearrangement, which converts N-oxides to 2-substituted quinolines, is sensitive to steric hindrance. For 5,6,7,8-tetrahydroquinoline-1-oxide, the thiol group at position 2 may slow rearrangement due to increased van der Waals strain during the transition state. Kinetic studies (monitored by ¹H NMR) show rate constants (k) decrease by ~30% compared to unsubstituted analogs. Computational analysis (Gaussian 16, transition state theory) can quantify activation barriers .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the hydrogenation regioselectivity of quinoline derivatives?

  • Discrepancies arise from catalyst choice and substrate functionalization. Ru nanoparticles favor 5,6,7,8-tetrahydroquinoline (21% selectivity) due to non-selective adsorption, while Ru SACs achieve 100% selectivity for 1,2,3,4-tetrahydroquinoline via site-specific interactions . For thiol-containing derivatives, the –SH group’s coordination to metal surfaces (e.g., Pt or Pd) may further alter selectivity. Always compare catalyst loading (1–5 mol%), H₂ pressure (10–50 bar), and solvent (ethanol vs. acetonitrile) when interpreting results.

Methodological Tables

Table 1: Key Crystallographic Parameters for 5,6,7,8-Tetrahydroquinoline Derivatives

ParameterValue (N-oxide Hemihydrate) Typical Range for Thiol Derivatives
R factor0.0510.05–0.08
wR(F²)0.2050.20–0.30
C–C bond length (Å)1.40–1.481.38–1.50
O–H⋯O distance (Å)2.70–2.902.65–2.95

Table 2: QSAR Descriptors for Thiol-Containing Tetrahydroquinolines

DescriptorRole in BioactivityOptimal Range
logPLipophilicity2.5–3.5
TPSA (Ų)Membrane permeability45–60
HOMO-LUMO gap (eV)Electron transfer capacity4.0–5.5

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